2-[1-(Pyridine-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine
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Overview
Description
2-[1-(Pyridine-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that features a combination of pyridine, piperidine, and naphthyridine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Pyridine-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Pyridine-2-carbonyl Group: This step involves the acylation of the piperidine ring using pyridine-2-carbonyl chloride under basic conditions.
Formation of the 1,8-Naphthyridine Core: The naphthyridine core can be synthesized through cyclization reactions involving appropriate precursors such as 2-aminonicotinic acid.
Coupling Reactions: The final step involves coupling the pyridine-2-carbonyl piperidine intermediate with the 1,8-naphthyridine core using suitable coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Pyridine-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
2-[1-(Pyridine-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Biological Research: It is used as a probe to study biological pathways and molecular interactions.
Chemical Biology: The compound is utilized in chemical biology to investigate the mechanisms of action of various biological targets.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(Pyridine-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-[1-(Pyridine-2-carbonyl)piperidin-4-yl]-quinoline
- **2-[1-(Pyridine-2-carbonyl)piperidin-4-yl]-isoquinoline
- **2-[1-(Pyridine-2-carbonyl)piperidin-4-yl]-pyrimidine
Uniqueness
2-[1-(Pyridine-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine is unique due to its specific combination of pyridine, piperidine, and naphthyridine moieties. This unique structure imparts distinct pharmacological properties and makes it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C19H18N4O |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-pyridin-2-ylmethanone |
InChI |
InChI=1S/C19H18N4O/c24-19(17-5-1-2-10-20-17)23-12-8-14(9-13-23)16-7-6-15-4-3-11-21-18(15)22-16/h1-7,10-11,14H,8-9,12-13H2 |
InChI Key |
JAYJMKGGNDQGSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)C4=CC=CC=N4 |
Origin of Product |
United States |
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